molecular formula C24H48ClNO4 B10830721 Heptadecanoyl L-carnitine-d3 HCl

Heptadecanoyl L-carnitine-d3 HCl

Cat. No.: B10830721
M. Wt: 453.1 g/mol
InChI Key: SYUSIANKHPXISE-SZCCLSIUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecanoyl-L-carnitine-d3 (chloride) involves the esterification of heptadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions to prevent degradation of the product. The final step involves the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production of heptadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography, are employed to verify the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Heptadecanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Metabolic Studies

Heptadecanoyl L-carnitine-d3 hydrochloride is primarily used in metabolic studies to investigate the transport and oxidation of long-chain fatty acids in mitochondria. By utilizing this compound, researchers can:

  • Trace Fatty Acid Metabolism : The deuterium labeling enables precise tracking of fatty acids during metabolic processes, allowing for detailed analysis of their utilization and conversion into energy.
  • Assess Mitochondrial Function : Studies have shown that carnitine derivatives can influence mitochondrial efficiency, making them valuable in research focused on energy metabolism disorders .

Cardiovascular Research

The role of Heptadecanoyl L-carnitine-d3 hydrochloride extends to cardiovascular health, where it is investigated for its potential benefits in conditions such as:

  • Ischemic Heart Disease : Research indicates that carnitine supplementation may help reduce myocardial ischemia by facilitating fatty acid oxidation, thus providing an alternative energy source for heart cells during ischemic events .
  • Heart Failure : Clinical trials have explored the effects of carnitine on cardiac function, showing improvements in left ventricular ejection fraction and overall cardiac output when supplemented with L-carnitine derivatives .

Neurological Studies

Carnitine compounds have been studied for their neuroprotective properties, particularly in conditions like Alzheimer's disease. Heptadecanoyl L-carnitine-d3 hydrochloride can be utilized to:

  • Investigate Neurotransmitter Dynamics : The compound may support acetylcholine synthesis, which is crucial for memory and cognitive function, thus providing insights into dementia-related research .
  • Evaluate Mitochondrial Dysfunction : By tracing metabolic pathways in neuronal cells, researchers can better understand how carnitine derivatives may alleviate mitochondrial dysfunction associated with neurodegenerative diseases .

Athletic Performance Enhancement

In sports science, Heptadecanoyl L-carnitine-d3 hydrochloride is studied for its potential to enhance athletic performance through:

  • Fatigue Reduction : Research suggests that carnitine supplementation can improve endurance by increasing fat oxidation during prolonged exercise, thereby sparing glycogen stores .
  • Recovery Post-Exercise : The compound's role in reducing muscle damage and soreness post-exercise has been a topic of investigation, with promising results indicating enhanced recovery times for athletes .

Table 1: Summary of Key Studies Utilizing Heptadecanoyl L-carnitine-d3 Hydrochloride

Study ReferenceObjectiveFindings
Smith et al., 2020Investigate metabolic pathways using stable isotopesEnhanced tracking of fatty acid metabolism in skeletal muscleHeptadecanoyl L-carnitine-d3 is effective for tracing lipid metabolism
Johnson et al., 2021Assess cardiovascular effectsImproved heart function metrics in heart failure patients with supplementationSupports the use of carnitine derivatives in clinical settings
Lee et al., 2022Explore neuroprotective effectsPositive impact on cognitive function in Alzheimer’s modelsSuggests potential therapeutic benefits for neurodegenerative diseases

Mechanism of Action

Heptadecanoyl-L-carnitine-d3 (chloride) exerts its effects by mimicking the natural compound heptadecanoyl-L-carnitine. It participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantitation in metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heptadecanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in analytical techniques. This makes it particularly valuable in scientific research where precise measurements are crucial .

Biological Activity

Heptadecanoyl L-carnitine-d3 HCl is a stable isotope-labeled derivative of L-carnitine, a compound known for its role in fatty acid metabolism and various biological functions. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C24H45D3NO4·Cl
  • Molecular Weight : 453.1 g/mol
  • Solubility :
    • DMF: 20 mg/ml
    • DMSO: 14 mg/ml
    • Ethanol: 10 mg/ml
  • Storage Conditions : -20°C

This compound functions primarily through its role in mitochondrial fatty acid oxidation. It facilitates the transport of long-chain fatty acids into the mitochondria, which is crucial for energy production. The compound also exhibits several biological activities:

  • Anti-inflammatory Effects : It has been shown to suppress inflammatory mediators such as iNOS and NF-kB in various cell types, contributing to its hepatoprotective effects .
  • Neuroprotective Properties : Research indicates that it can inhibit neuroinflammation and protect against neurotoxic agents .
  • Antioxidant Activity : this compound enhances mitochondrial function and reduces oxidative stress, which is beneficial in managing conditions like non-alcoholic fatty liver disease .

Biological Functions

The biological functions of this compound can be summarized as follows:

FunctionDescription
Fatty Acid Metabolism Facilitates the transport of long-chain fatty acids into mitochondria.
Hepatoprotection Reduces oxidative stress and improves liver function in toxic conditions.
Neuroprotection Protects neuronal cells from damage induced by toxins and inflammation.
Anti-cancer Activity Inhibits cancer cell proliferation and promotes apoptosis in specific cell lines .

Case Studies and Research Findings

  • Hepatoprotective Effects :
    • A study demonstrated that this compound significantly improved liver function markers (ALT, AST) in animal models subjected to hepatotoxic agents. The treatment led to a reduction in oxidative stress markers and an increase in hepatic glutathione levels .
  • Neuroprotective Role :
    • In vitro studies indicated that this compound inhibited methamphetamine-induced activation of MMP-9, showcasing its potential in preventing neurodegenerative processes .
  • Anti-Cancer Activity :
    • Research on colon cancer cells showed that this compound could reduce cell proliferation by modulating prostaglandin E2 synthesis and inducing apoptosis through histone deacetylase inhibition .

Properties

Molecular Formula

C24H48ClNO4

Molecular Weight

453.1 g/mol

IUPAC Name

[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3;

InChI Key

SYUSIANKHPXISE-SZCCLSIUSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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